molecular formula C6H2Cl3N3O2 B14703543 2,6-Dichloro-4-nitrobenzene-1-diazonium chloride CAS No. 26877-98-5

2,6-Dichloro-4-nitrobenzene-1-diazonium chloride

Cat. No.: B14703543
CAS No.: 26877-98-5
M. Wt: 254.5 g/mol
InChI Key: LLFDUWPBLWORCW-UHFFFAOYSA-M
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Description

2,6-Dichloro-4-nitrobenzene-1-diazonium chloride is an aromatic diazonium compound characterized by the presence of two chlorine atoms, a nitro group, and a diazonium group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-nitrobenzene-1-diazonium chloride can be synthesized through the diazotization of 2,6-dichloro-4-nitroaniline. The process involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt .

Industrial Production Methods

Industrial production of diazonium salts typically involves similar diazotization reactions but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium compound, which can be sensitive to temperature and light.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitrobenzene-1-diazonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Properties

CAS No.

26877-98-5

Molecular Formula

C6H2Cl3N3O2

Molecular Weight

254.5 g/mol

IUPAC Name

2,6-dichloro-4-nitrobenzenediazonium;chloride

InChI

InChI=1S/C6H2Cl2N3O2.ClH/c7-4-1-3(11(12)13)2-5(8)6(4)10-9;/h1-2H;1H/q+1;/p-1

InChI Key

LLFDUWPBLWORCW-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+]#N)Cl)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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